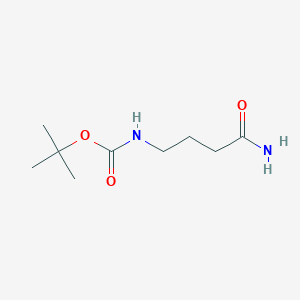

(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester

概要

説明

(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound is characterized by the presence of a tert-butyl ester group, which provides steric hindrance and enhances the stability of the molecule.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Carbamoyl-propyl)-carbamic acid tert-butyl ester typically involves the reaction of 3-aminopropylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Substitution: The carbamate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base (e.g., triethylamine) are used.

Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) can be employed.

Major Products Formed

Hydrolysis: Carboxylic acid and tert-butyl alcohol.

Substitution: Substituted carbamates.

Oxidation and Reduction: Oxidized or reduced derivatives of the compound.

科学的研究の応用

"(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester," also known as tert-butyl N-(4-amino-4-oxobutyl)carbamate, is a versatile compound with several applications in scientific research, particularly in pharmaceutical development, biochemical research, and polymer chemistry .

Scientific Research Applications

This compound is widely utilized in various facets of scientific research :

- Pharmaceutical Development This compound is a crucial intermediate in synthesizing pharmaceuticals, especially drugs that target neurological disorders .

- Biochemical Research It is employed in studies focusing on enzyme inhibition and protein interactions, thereby enhancing the understanding of biochemical pathways .

- Polymer Chemistry This compound serves as a building block in synthesizing polymers, aiding in developing materials with specific properties suitable for industrial applications .

Other Applications

Beyond these primary applications, related compounds and derivatives play significant roles in other research areas:

- Alzheimer’s Disease Research Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate has shown a moderate protective effect in astrocytes against amyloid-beta peptides (Aβ1-42), which are implicated in Alzheimer's disease. This protective effect is attributed to a reduction in tumor necrosis factor-alpha (TNF-α) and free radicals .

- ULK1 Kinase Inhibition Derivatives of N-(3-aminopropyl)carbamic acid tert-butyl ester are used in synthesizing ULK1 inhibitors, which are evaluated for their ability to inhibit autophagy in cells .

- Agrochemicals and Cosmetic formulations (3-Amino-1-methyl-propyl)carbamic acid tert-butyl ester is used in the formulation of agrochemicals and is also incorporated into cosmetic products for its potential skin-conditioning properties, providing benefits in moisturizing and anti-aging formulations .

Chemical Properties and Structure

The compound has a molecular weight of 202.25 g/mol. Its molecular formula is C9H18N2O3 . Key properties include:

- Hydrogen Bond Donors: 2

- Hydrogen Bond Acceptors: 3

- Rotatable Bonds: 6

- Topological Polar Surface Area: 81.4 Ų

Synonyms

The compound is known by several synonyms, including :

- tert-butyl N-(4-amino-4-oxobutyl)carbamate

- tert-Butyl (4-amino-4-oxobutyl)carbamate

- Carbamic acid, (4-amino-4-oxobutyl)-, 1,1-dimethylethyl ester

作用機序

The mechanism of action of (3-Carbamoyl-propyl)-carbamic acid tert-butyl ester involves its ability to act as a protecting group for amines. The tert-butyl ester group provides steric hindrance, which prevents unwanted reactions at the amine site. The compound can be selectively removed under mild acidic conditions, allowing for the controlled release of the protected amine.

類似化合物との比較

Similar Compounds

- (3-Carbamoyl-propyl)-carbamic acid methyl ester

- (3-Carbamoyl-propyl)-carbamic acid ethyl ester

- (3-Carbamoyl-propyl)-carbamic acid isopropyl ester

Uniqueness

(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides enhanced stability and steric hindrance compared to other esters. This makes it particularly useful as a protecting group in organic synthesis, where stability and ease of removal are crucial.

生物活性

(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester, with the chemical formula C9H18N2O3 and CAS number 91419-46-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and research findings, supported by relevant case studies and data tables.

Chemical Structure and Properties

The structural formula of this compound includes a carbamate functional group, which is known to enhance bioactivity through various mechanisms. The compound's properties include:

- Molecular Weight : 186.25 g/mol

- Solubility : Generally soluble in organic solvents

- Stability : Exhibits stability under standard laboratory conditions but may degrade over time.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways critical for cell survival and proliferation.

Biochemical Pathways

Research indicates that this compound can influence several biochemical pathways:

- MAPK Pathway : Involvement in the mitogen-activated protein kinase pathway has been noted, which is crucial for cell growth and differentiation.

- Gene Expression Modulation : Changes in gene expression related to metabolic processes have been observed, affecting overall cellular metabolism.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial and fungal pathogens. The compound's structure allows it to interact with microbial enzymes, inhibiting their function.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.

- Antitumor Properties : There is emerging evidence that compounds in this class may exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction .

Cytotoxicity Testing

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity at higher concentrations, with IC50 values ranging from 10 µM to 20 µM depending on the cell type.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

| A549 | 18 |

Dosage Effects

Research on dosage effects revealed that lower doses of the compound could enhance metabolic functions without causing toxicity. Conversely, higher doses led to adverse effects such as enzyme inhibition and cellular damage.

Transport and Distribution

The transport mechanisms for this compound involve specific transport proteins that facilitate its movement across cellular membranes. Its distribution within tissues can significantly influence its biological activity, as localization in specific organelles may enhance or mitigate its effects.

特性

IUPAC Name |

tert-butyl N-(4-amino-4-oxobutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-5-7(10)12/h4-6H2,1-3H3,(H2,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLJEEHPJMRSIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635139 | |

| Record name | tert-Butyl (4-amino-4-oxobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91419-46-4 | |

| Record name | tert-Butyl (4-amino-4-oxobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。